Tert-butyl 2-(methoxyamino)propanoate
Overview
Description
Tert-butyl 2-(methoxyamino)propanoate is a chemical compound with the molecular formula C8H17NO2 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a tert-butyl group, a methoxyamino group, and a propanoate group . The InChI code for this compound is 1S/C8H17NO2/c1-6(9-5)7(10)11-8(2,3)4/h6,9H,1-5H3 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 159.23 .Scientific Research Applications
Enantioselective Synthesis
- The compound has been used in the enantioselective synthesis of neuroexcitant analogues, specifically for the synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of a neuroexcitant (Pajouhesh et al., 2000).
Food Chemistry
- This chemical has been identified in studies related to the quantification of synthetic phenolic antioxidants in dry foods. It's one of the substances that are permitted in limited food products according to local legislations (Perrin & Meyer, 2002).
Environmental Degradation Studies
- It is also involved in studies on environmental degradation pathways, particularly during the treatment of methyl tert-butyl ether by UV/H2O2 processes (Stefan et al., 2000).
Antioxidant Activity Research
- Research has been conducted on its role in antioxidant activities of phenols and catechols (Barclay et al., 1999).
Advanced Oxidation and Reduction Processes
- Studies include its reaction intermediates in the advanced oxidation and reduction process chemistry of methyl tert-butyl ether (Mezyk et al., 2009).
Catalysis
- It has been used in the development of catalysts for the production of methyl propanoate via methoxycarbonylation of ethene (Clegg et al., 1999).
Sensor Development
- The compound has played a role in the development of rhodamine-based dual chemosensors for metal ions with distinctly separated excitation and emission wavelengths (Roy et al., 2019).
Stereochemical Studies
- It's used in stereochemical studies, such as the 1,2-addition of allylmetal reagents to cyclohexanones and tetrahydrofurans (Paquette & Lobben, 1996).
19F NMR Application
- The compound has been involved in the synthesis of perfluoro-tert-butyl 4-hydroxyproline for sensitive applications in 19F NMR (Tressler & Zondlo, 2014).
Safety and Hazards
Tert-butyl 2-(methoxyamino)propanoate is associated with several hazards. It has been classified with the signal word “Danger” and is associated with hazard statements H227, H315, H318, and H335 . These hazard statements indicate that the compound is combustible, can cause skin irritation, can cause serious eye damage, and may cause respiratory irritation .
Properties
IUPAC Name |
tert-butyl 2-(methoxyamino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-6(9-11-5)7(10)12-8(2,3)4/h6,9H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHXAQRDTHKQMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)NOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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